molecular formula C22H20F3N3O2 B2477884 N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide CAS No. 2034298-75-2

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Cat. No.: B2477884
CAS No.: 2034298-75-2
M. Wt: 415.416
InChI Key: OWXVVDPYMHRWKZ-UHFFFAOYSA-N
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Description

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a useful research compound. Its molecular formula is C22H20F3N3O2 and its molecular weight is 415.416. The purity is usually 95%.
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Biological Activity

N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the imidazo[1,2-a]pyridine moiety and a trifluoromethylphenoxy group. Its molecular formula is C19H19F3N2OC_{19}H_{19}F_3N_2O, and it has a molecular weight of approximately 360.36 g/mol. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and influence the compound's interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological receptors and enzymes. The tetrahydroimidazo[1,2-a]pyridine framework suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. Preliminary studies have suggested that this compound may exhibit:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, including Leishmania species and other parasites .
  • Anticancer Properties : Investigations into related imidazo compounds have indicated potential cytotoxic effects against cancer cell lines .
  • Neuroprotective Effects : The structural characteristics may also confer neuroprotective properties, potentially influencing pathways related to neurodegeneration.

Pharmacological Studies

A variety of studies have been conducted to evaluate the pharmacological properties of related compounds. Here are some key findings:

Compound NameActivityIC50 (μM)Target
R-84Antileishmanial0.39Leishmania donovani
R-89Antileishmanial0.95Leishmania infantum
R-6Cytotoxic0.23Cancer cell lines

These data illustrate the potency of structurally related compounds against specific biological targets.

Case Studies

  • Leishmaniasis Treatment : A study evaluating the efficacy of various imidazo derivatives found that R-84 and R-89 exhibited significant activity against Leishmania donovani in mouse models, achieving over 97% parasite clearance at doses of 25 mg/kg . This highlights the potential for developing new treatments for leishmaniasis based on structural analogs.
  • Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that certain derivatives showed promising cytotoxic effects, suggesting that modifications to the tetrahydroimidazo structure could enhance anticancer activity .

Properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2-[3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O2/c23-22(24,25)15-6-5-7-16(12-15)30-14-21(29)27-18-9-2-1-8-17(18)19-13-28-11-4-3-10-20(28)26-19/h1-2,5-9,12-13H,3-4,10-11,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXVVDPYMHRWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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